molecular formula C14H21FN4O3 B2562146 Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate CAS No. 2377005-10-0

Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate

Cat. No.: B2562146
CAS No.: 2377005-10-0
M. Wt: 312.345
InChI Key: XFYBPLIOBQFDCQ-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tert-butyl carbamate derivative featuring a (2R,4R)-configured pyrrolidine ring substituted with a 6-fluoropyrimidin-4-yl group and a hydroxyl group. Its molecular formula is C₁₄H₂₀FN₃O₃ (calculated molecular weight: ~305.33 g/mol).

Properties

IUPAC Name

tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN4O3/c1-14(2,3)22-13(21)16-6-9-4-10(20)7-19(9)12-5-11(15)17-8-18-12/h5,8-10,20H,4,6-7H2,1-3H3,(H,16,21)/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYBPLIOBQFDCQ-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1C2=CC(=NC=N2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1C[C@H](CN1C2=CC(=NC=N2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate, also known by its CAS number 2377005-10-0, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a pyrrolidine ring that is further substituted with a 6-fluoropyrimidinyl moiety. Its molecular formula is C14H21FN4O3C_{14}H_{21}FN_{4}O_{3} with a molecular weight of 306.34 g/mol. The structural complexity allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting conditions such as neurodegenerative diseases.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit β-secretase and acetylcholinesterase, which are critical in the pathology of Alzheimer's disease (AD) by preventing the aggregation of amyloid-beta peptides .
  • Receptor Interaction : It may bind to receptors involved in neurotransmission, influencing cognitive functions and neuroprotection.

Biological Activity and Research Findings

Recent studies have highlighted the compound's promising biological activities:

  • Neuroprotective Effects : In vitro studies have demonstrated that this compound exhibits protective effects against oxidative stress-induced cell death in neuronal cell lines. This suggests potential applications in treating neurodegenerative disorders .
  • Inhibition of Amyloid Aggregation : The compound has shown significant inhibition (up to 85%) of amyloid-beta aggregation at concentrations of 100 μM, indicating its potential role in Alzheimer's disease therapy .
  • Case Study : A study involving scopolamine-induced cognitive impairment in rats demonstrated that treatment with this compound led to improved memory performance compared to untreated controls, although results were less significant than those observed with established treatments like galantamine .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureKey Activity
M4 (similar structure)Contains piperidineInhibits β-secretase (IC50 = 15.4 nM), acetylcholinesterase (Ki = 0.17 μM)
Tert-butyl N-{[(2R,4R)-1-(5-fluoropyrimidin-2-yl)-piperidin-3-yl]methyl}carbamateSimilar pyrrolidine structureNeuroprotective effects against Aβ toxicity

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues from Evidence

The following compounds share structural motifs (tert-butyl carbamate, pyrimidine derivatives) but differ in heterocyclic cores, substituents, and stereochemistry:

Table 1: Comparative Analysis of Key Compounds
Compound Name (CAS/Reference) Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Implications
Target Compound C₁₄H₂₀FN₃O₃ 305.33 (2R,4R)-4-hydroxypyrrolidine, 6-fluoropyrimidin-4-yl Stereospecific binding potential; enhanced solubility via hydroxyl group
tert-butyl (1-acetylpiperidin-4-yl)carbamate C₁₂H₂₁N₃O₃ 255.31 Piperidine core, acetylated amine Intermediate for bioactive molecules (e.g., kinase inhibitors)
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 5-Fluoro-4-hydroxy-6-methylpyrimidine, methyl carbamate Hazardous; potential metabolic stability due to fluorine
tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate C₁₀H₁₄ClN₃O₂ 243.69 6-Chloropyrimidine, no stereochemistry Building block for Suzuki couplings; chloro substituent enables further functionalization
tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]-N-methyl-carbamate C₁₁H₁₆ClN₃O₂ 257.72 N-methylation, 6-chloropyrimidine Altered lipophilicity and steric effects compared to non-methylated analog

Key Differences and Implications

Heterocyclic Core: The target compound’s pyrrolidine ring (5-membered) vs. piperidine (6-membered) in affects conformational flexibility and binding pocket compatibility. The (2R,4R) stereochemistry in the target compound may enhance enantioselective interactions compared to non-chiral analogs (e.g., ).

Substituent Effects: Fluorine vs. Chlorine: Fluorine in the target compound and improves electronegativity and metabolic stability, whereas chlorine in facilitates cross-coupling reactions .

Synthetic Complexity :

  • The target compound’s stereospecific pyrrolidine synthesis likely requires chiral resolution or asymmetric catalysis, unlike the achiral intermediates in or .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate derivatives with fluoropyrimidine-containing intermediates. For example, a two-step approach may include:

Nucleophilic substitution : Reacting a pyrrolidine precursor (e.g., (2R,4R)-4-hydroxypyrrolidin-2-ylmethanol) with 6-fluoropyrimidin-4-yl halides under basic conditions (e.g., NaHCO₃ or K₂CO₃) in polar aprotic solvents like DMAc at 80–100°C .

Carbamate formation : Introducing the tert-butyl carbamate group via reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) .
Key Considerations : Chiral purity must be maintained during substitution steps, and intermediates should be purified via column chromatography to isolate diastereomers .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :

  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) resolves diastereomers and removes unreacted starting materials .
  • Recrystallization : Use solvents like ethanol or acetone to enhance crystalline purity, particularly for chiral resolution .
  • HPLC : Chiral columns (e.g., CHIRALPAK®) can separate enantiomers if racemization occurs during synthesis .

Q. How is the compound characterized to confirm its structure and chirality?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) confirm regiochemistry and stereochemistry. Key signals include the tert-butyl group (~1.36 ppm, singlet) and fluoropyrimidine protons (~8.2–8.5 ppm) .
  • Mass spectrometry (HRMS-ESI) : Verify molecular weight (e.g., m/z 257.2614 [M+H]⁺ for related compounds) .
  • X-ray crystallography : SHELXL refinement (e.g., ORTEP-3 GUI) resolves absolute configuration, especially for chiral centers .

Advanced Research Questions

Q. How can chiral resolution be achieved during synthesis, and what analytical methods validate enantiomeric excess?

  • Methodological Answer :

  • Asymmetric synthesis : Use chiral catalysts (e.g., phosphine-based) in cycloisomerization steps to favor the (2R,4R) configuration .
  • Chiral HPLC : Employ columns like CHIRALCEL® OD-H with hexane/isopropanol mobile phases to quantify enantiomeric excess (ee >98%) .
  • Circular dichroism (CD) : Correlate CD spectra with crystallographic data to confirm stereochemical integrity .

Q. What are the structure-activity relationships (SAR) for analogs of this compound in modulating biological targets?

  • Methodological Answer :

  • Substitution patterns : Replace the 6-fluoropyrimidine with chloropyrimidine () or bromophenyl groups ( ) to assess effects on binding affinity.
  • Functional group modifications : Introduce methyl or methoxy groups on the pyrrolidine ring () to evaluate solubility and target engagement.
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with enzymes (e.g., kinases) or receptors .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding poses with target proteins (e.g., fluoropyrimidine-binding enzymes). Validate using co-crystallization data .
  • MD simulations : GROMACS or AMBER simulate stability of ligand-protein complexes over 100+ ns trajectories to identify key residues for mutagenesis studies .
  • QSAR models : Train models on analogs ( ) to predict IC₅₀ values and guide synthetic prioritization.

Q. How should researchers address data contradictions in reaction yields across synthesis protocols?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, base) systematically to identify optimal conditions. For example, NaHCO₃ in DMAc at 80°C yielded 55% in , but K₂CO₃ may improve efficiency .
  • Kinetic studies : Monitor reaction progress via LC-MS to detect intermediates (e.g., tert-butyl oxazolidinones) that may divert pathways .
  • Scale-up adjustments : Re-evaluate purification methods (e.g., switch from column chromatography to centrifugal partition chromatography) for higher throughput .

Q. What are the key considerations in designing stability studies for this compound under physiological conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor via HPLC for degradation products (e.g., tert-butyl alcohol or fluoropyrimidine hydrolysis) .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (e.g., 60–62°C for related carbamates) .
  • Solution stability : Assess shelf-life in DMSO or PBS at 4°C, -20°C, and room temperature over 30 days .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.